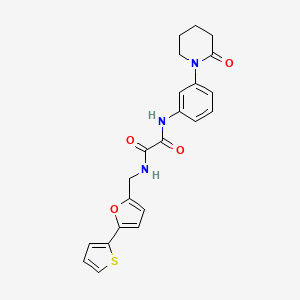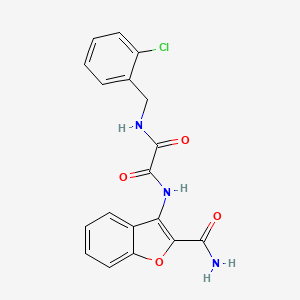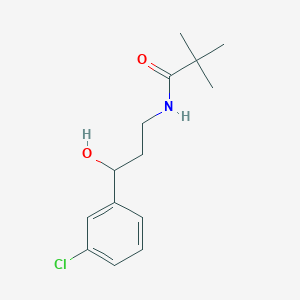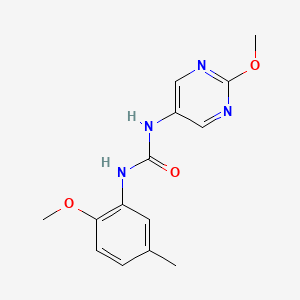
1-(2-Methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This would typically include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes, including the reactants, products, and conditions of the reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing urea derivatives, including variations similar to the specified compound, to explore their potential applications. These methods aim to create compounds with specific properties for targeted scientific applications, such as enzyme inhibition or anticancer activity. For example, Mustafa et al. (2014) synthesized a series of urea derivatives and subjected them to enzyme inhibition assays, observing effects on prostate cancer cell lines, demonstrating the utility of such compounds in medicinal chemistry research (Mustafa, Perveen, & Khan, 2014).
Anticancer Activity
The anticancer potential of urea derivatives has been a significant focus, with studies evaluating the antiproliferative activities of synthesized compounds against various cancer cell lines. For instance, Wang et al. (2015) reported on the synthesis of 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)urea derivatives, which showed potent antiproliferative activities and reduced toxicity, suggesting their utility as anticancer agents with potential for reduced side effects (Wang et al., 2015).
Enzyme Inhibition
The inhibition of specific enzymes by urea derivatives is another area of interest, with implications for therapeutic applications. The synthesis and evaluation of compounds for their ability to inhibit enzymes involved in disease processes can lead to the development of new drugs. For example, the work by Mustafa et al. (2014) highlights the enzyme inhibition potential of urea derivatives, providing a basis for further research into their therapeutic applications.
Antimicrobial Properties
Urea derivatives have also been evaluated for their antimicrobial properties, with research aimed at discovering new antimicrobial agents to combat resistant strains of bacteria and other pathogens. Rani et al. (2014) synthesized novel imidazole ureas and evaluated their antimicrobial effectiveness, indicating the potential of such compounds in addressing antimicrobial resistance (Rani et al., 2014).
Modification for Enhanced Biological Activity
The modification of urea derivatives to enhance their biological activity is a critical area of research. By altering chemical structures, researchers aim to improve the efficacy, selectivity, and safety of these compounds for potential therapeutic use. For example, the study by Wang et al. (2015) on modifying a PI3Ks inhibitor demonstrates the approach of structural modification to retain antiproliferative activity while reducing toxicity, showcasing the importance of chemical modifications in drug development (Wang et al., 2015).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
Please note that this is a general approach and the specific details would depend on the particular compound and the available literature. If you have access to a library or database of scientific literature, you may be able to find more specific information. If you’re working in a lab or educational institution, your supervisor or a librarian may also be able to help you find more information. I hope this helps, and let me know if you have any other questions!
特性
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-4-5-12(20-2)11(6-9)18-13(19)17-10-7-15-14(21-3)16-8-10/h4-8H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBITZVKTGZMGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CN=C(N=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

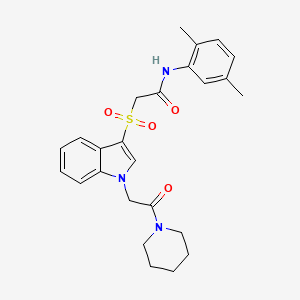
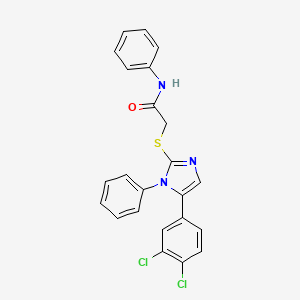
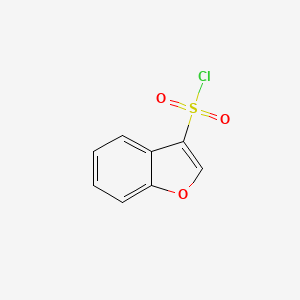
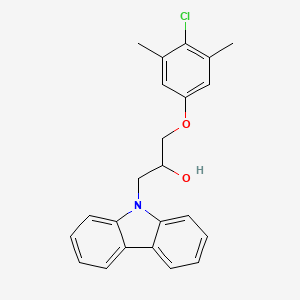
![1-(4-chlorophenyl)-N-(4-iodophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2629767.png)
![(6-Methylsulfonylpyridin-3-yl)-[2-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2629768.png)
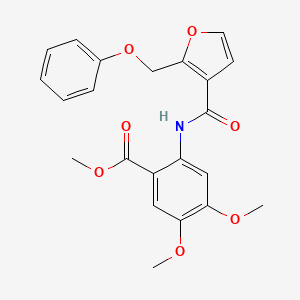
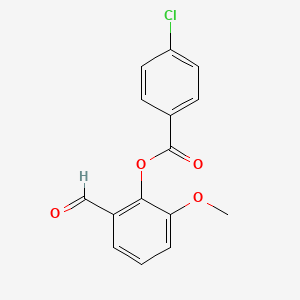
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2629775.png)
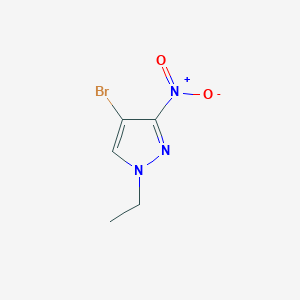
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2629779.png)
